molecular formula C14H22N2O4 B2888458 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid CAS No. 796067-46-4

2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid

Cat. No.: B2888458
CAS No.: 796067-46-4
M. Wt: 282.34
InChI Key: SLVGEMBPBCBIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid is a complex organic compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol. This compound is characterized by its unique structure, which includes a spirocyclic ring system and a tert-butyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the specific reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a probe for studying biological processes. In medicine, it may be explored for its potential therapeutic properties. In industry, it can be used as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which 2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid is unique due to its specific structural features, such as the spirocyclic ring system and the tert-butyl group. Similar compounds include other spirocyclic compounds and derivatives of 1,3-dioxo-2,8-diazaspiro[4.5]decane. These compounds may have similar applications but differ in their chemical properties and biological activities.

Properties

IUPAC Name

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)9-4-6-14(7-5-9)11(19)16(8-10(17)18)12(20)15-14/h9H,4-8H2,1-3H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVGEMBPBCBIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.